

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylamino)nicotinonitrile

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Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

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Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of **6-(Methylamino)nicotinonitrile**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes computational data, information on structurally related compounds, and established analytical methodologies to offer a thorough profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of nicotinonitrile derivatives, particularly in the context of drug discovery and development.

Introduction

6-(Methylamino)nicotinonitrile belongs to the nicotinonitrile class of compounds, which are recognized as important scaffolds in medicinal chemistry. Nicotinonitrile derivatives have shown a wide range of biological activities, including potential as kinase inhibitors.^{[1][2]} This guide focuses on the core physicochemical properties of **6-(Methylamino)nicotinonitrile**, providing essential data for its handling, characterization, and potential application in research and development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. The following tables summarize the available and estimated data for **6-(Methylamino)nicotinonitrile**.

General Properties

Property	Value	Source
Chemical Name	6-(Methylamino)nicotinonitrile	-
Synonyms	3-Pyridinecarbonitrile, 6-(methylamino)-	[3]
CAS Number	261715-36-0	[3][4]
Molecular Formula	C ₇ H ₇ N ₃	[3][4]
Molecular Weight	133.15 g/mol	[3][4]
SMILES	<chem>CNC1=NC=C(C#N)C=C1</chem>	[3]
Purity	≥96% (Commercially available)	[3]
Storage	4°C, protect from light	[3]

Calculated Physicochemical Parameters

Computational models provide valuable estimations of a compound's properties, aiding in the prediction of its behavior.

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	48.71 Å ²	[3]
LogP (Octanol-Water Partition Coefficient)	0.99498	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	1	[3]

Estimated Physical Properties

Direct experimental data for the melting and boiling points of **6-(Methylamino)nicotinonitrile** are not readily available. However, data from a structural isomer, 6-(Methylamino)pyridine-2-carbonitrile, and related compounds can provide an estimation. The melting point of the related 6-Methylpyridine-2-carbonitrile is in the range of 70-74°C.[5]

Property	Estimated Value	Basis for Estimation
Melting Point	Data not available	Comparison with related compounds suggests it is a solid at room temperature.
Boiling Point	Data not available	-
Solubility	Moderately soluble in polar organic solvents. Limited solubility in non-polar solvents.	Based on the properties of other nicotinonitrile derivatives. [5]
pKa	Data not available	The pyridine nitrogen and the methylamino group are expected to be the basic centers.

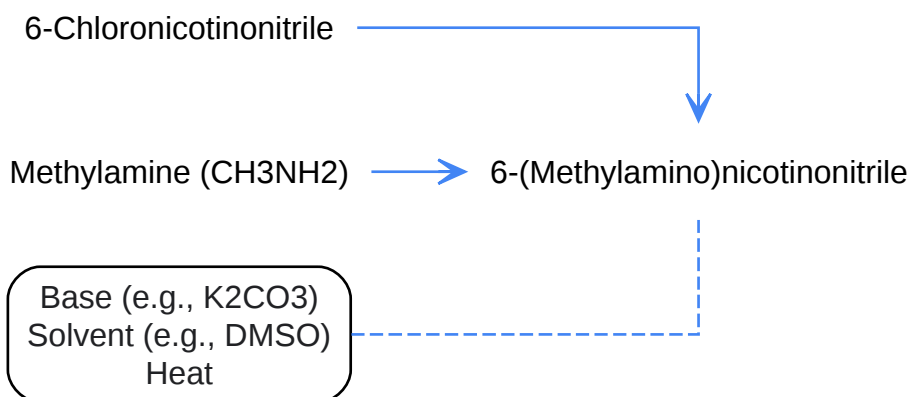
Experimental Protocols

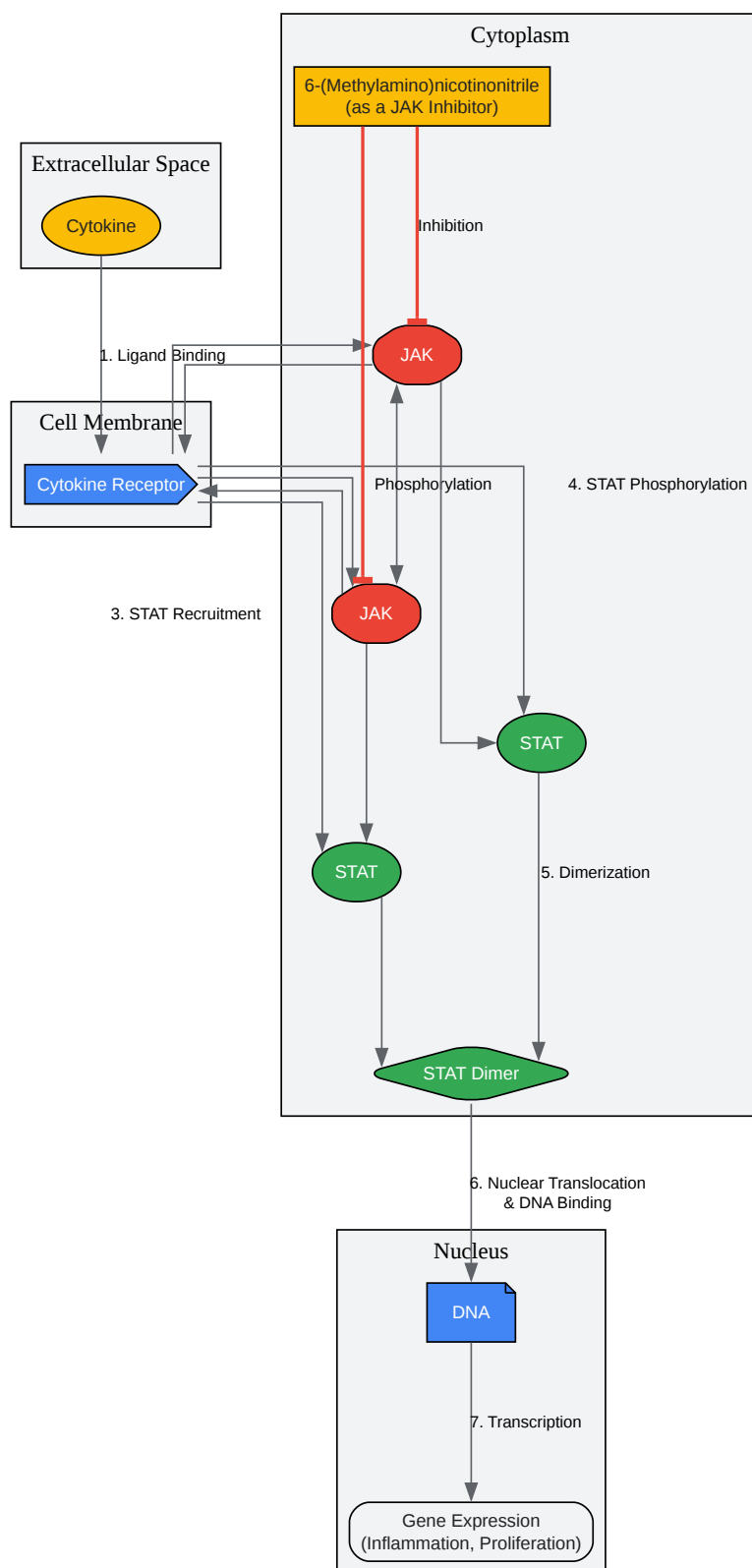
This section outlines general experimental protocols for the synthesis, purification, and characterization of **6-(Methylamino)nicotinonitrile**. These are adaptable methods based on standard laboratory practices for similar compounds.

Synthesis

A plausible synthetic route for **6-(Methylamino)nicotinonitrile** could involve the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinonitrile, with methylamine.

Reaction Scheme:





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